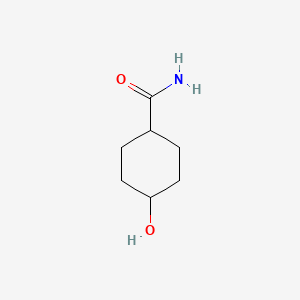

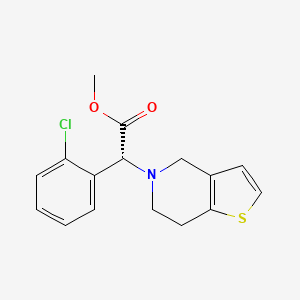

![molecular formula C18H28N2O2S B3339730 5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole CAS No. 1190978-93-8](/img/structure/B3339730.png)

5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole

Overview

Description

5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole is a chemical compound that is used in various applications, including the production of organic electronics . It is known for its photoactive properties, which are attributed to its benzo[c][1,2,5]thiadiazole (BTZ) core and nonplanar geometry .

Synthesis Analysis

The synthesis of 5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole involves several steps. The process begins with the reaction of 1,2-bis(hexyloxy)benzene with other reagents to form 5,6-dihexyloxy-4,7-dibromo-2,1,3-benzothiadiazole . This compound is then used as a precursor in the synthesis of the final product .Molecular Structure Analysis

The molecular structure of 5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole is characterized by a benzo[c][1,2,5]thiadiazole core with hexyloxy groups attached at the 5 and 6 positions . The compound has a molecular weight of 494.29 .Chemical Reactions Analysis

5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole is known to participate in various chemical reactions. For instance, it can be incorporated into polymers of intrinsic microporosity (PIMs) for use in flow photochemistry . It can also act as an electron acceptor in photovoltaic cells .Physical And Chemical Properties Analysis

5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole is a pale-yellow to yellow-brown solid or liquid at room temperature .Scientific Research Applications

Organic Solar Cells

5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole and its derivatives have been prominently used in the development of organic solar cells. For instance, Yunlong Ma et al. (2013) investigated ladder-type dithienonaphthalene-based donor–acceptor copolymers incorporating benzo[c][1,2,5]thiadiazole (BT) for use in organic solar cells. These copolymers demonstrated favorable properties for high-performance solar cells, such as good solubility in common solvents and high space-charge limit current hole mobility (Ma et al., 2013).

Dye-Sensitized Solar Cells

Hsien-Hsin Chou et al. (2012) synthesized new dipolar compounds containing 5,6-bis(hexyloxy)-benzo[2,1,3]thiadiazole. These compounds were employed as sensitizers in efficient dye-sensitized solar cells (DSSCs), exhibiting improved performance compared to counterparts without hexyloxy chains (Chou et al., 2012).

Photovoltaic Applications

5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole derivatives have also been utilized in various photovoltaic applications. P. Ding et al. (2012) synthesized conjugated copolymers composed of benzodithiophene and 5,6-dioctyloxybenzothiadiazole derivatives. These copolymers, due to their good solubility, thermal stability, and moderate hole mobility, showed promise in bulk heterojunction solar cells (Ding et al., 2012).

Field-Effect Transistors

Chen Zhang et al. (2016) designed a series of copolymers containing benzo[1,2-c;3,4-c′]bis[1,2,5] thiadiazole and benzo[c][1,2,5]thiadiazole. These materials, characterized by very narrow band gaps, were applied in field-effect transistors, demonstrating p-type field-effect behavior with significant hole mobility (Zhang et al., 2016).

Organic Photovoltaics

Junhoo Park et al. (2018) synthesized a benzo[c][1,2,5]thiadiazole (BT) based copolymer for use in organic photovoltaics. This copolymer, designedto have carboxylate ester groups for improved solubility and energy levels, showed promising results in inverted organic photovoltaic devices, achieving a power conversion efficiency of 3.15% (Park et al., 2018).

Biomolecule Interaction Studies

5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole derivatives have also been explored for interactions with biomolecules. J. Neto et al. (2020) designed and synthesized hybrid molecules containing benzo-2,1,3-thiadiazole for investigating their interactions with DNA and human serum albumin (HSA). These studies contribute to understanding the bio-interactive properties of these compounds (Neto et al., 2020).

Optoelectronic Device Applications

Another significant application of 5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole derivatives is in the synthesis of materials for optoelectronic devices. For example, Xiaoming He et al. (2015) explored the impact of single-atom substitution (S for Se) in similar molecules on the optoelectronic properties and photovoltaic performance of devices, highlighting the versatility of these compounds in optoelectronic applications (He et al., 2015).

Mechanism of Action

The mechanism of action of 5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole is largely based on its photoactive properties. When exposed to light of a suitable wavelength, it can generate reactive species such as singlet oxygen . This property makes it useful in applications such as photodynamic therapy and wastewater treatment .

properties

IUPAC Name |

5,6-dihexoxy-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2S/c1-3-5-7-9-11-21-17-13-15-16(20-23-19-15)14-18(17)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPDCSZQOKDHOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC2=NSN=C2C=C1OCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(3,4-Dihydro-2H-quinolin-1-yl)carbonyl]-5,7-dimethoxy-4-propyl-2H-chromen-2-one](/img/structure/B3339665.png)

![2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol](/img/structure/B3339676.png)

![{1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanol](/img/structure/B3339690.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339702.png)

![2-chloro-N-[5-(morpholin-4-ylsulfonyl)-2-pyrrolidin-1-ylphenyl]acetamide hydrochloride](/img/structure/B3339708.png)

![Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B3339712.png)

![3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B3339715.png)

![(S,S)-(COD)Ir[Ph-SpinPHOX]](/img/structure/B3339731.png)

![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3339737.png)